molecular formula C31H47N3O2 B12571249 4-{(E)-[4-(octadecylamino)phenyl]diazenyl}benzoic acid CAS No. 184784-70-1

4-{(E)-[4-(octadecylamino)phenyl]diazenyl}benzoic acid

Cat. No.: B12571249
CAS No.: 184784-70-1
M. Wt: 493.7 g/mol
InChI Key: WYFMXQJUMVEUJY-UHFFFAOYSA-N
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Description

4-{(E)-[4-(octadecylamino)phenyl]diazenyl}benzoic acid is an organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various applications due to their vibrant colors and ability to undergo reversible photoisomerization

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-[4-(octadecylamino)phenyl]diazenyl}benzoic acid typically involves a diazotization reaction followed by coupling with an appropriate amine. The process begins with the diazotization of 4-aminobenzoic acid, which is then coupled with octadecylamine in the presence of a coupling agent such as 1,3-dicyclohexylcarbodiimide (DCC) and 4-(N,N-dimethylamino)pyridine (DMAP). The reaction is usually carried out in a solvent like pyridine at a controlled temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-{(E)-[4-(octadecylamino)phenyl]diazenyl}benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-{(E)-[4-(octadecylamino)phenyl]diazenyl}benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other azo compounds and as a reagent in various organic reactions.

    Biology: Employed in the study of photoisomerization and its effects on biological systems.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to undergo reversible photoisomerization.

    Industry: Utilized in the production of dyes, pigments, and liquid crystalline materials .

Mechanism of Action

The mechanism of action of 4-{(E)-[4-(octadecylamino)phenyl]diazenyl}benzoic acid primarily involves its ability to undergo reversible photoisomerization. Upon exposure to ultraviolet (UV) light, the compound can switch between its trans (E) and cis (Z) isomers. This photoisomerization process leads to significant changes in the molecular structure and polarity of the compound, which can be harnessed for various applications, such as optical storage devices and molecular switches .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{(E)-[4-(octadecylamino)phenyl]diazenyl}benzoic acid is unique due to its long octadecyl chain, which imparts distinct properties such as enhanced hydrophobicity and potential for self-assembly in liquid crystalline phases. These properties make it particularly useful in applications requiring specific molecular orientations and interactions .

Properties

CAS No.

184784-70-1

Molecular Formula

C31H47N3O2

Molecular Weight

493.7 g/mol

IUPAC Name

4-[[4-(octadecylamino)phenyl]diazenyl]benzoic acid

InChI

InChI=1S/C31H47N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26-32-28-22-24-30(25-23-28)34-33-29-20-18-27(19-21-29)31(35)36/h18-25,32H,2-17,26H2,1H3,(H,35,36)

InChI Key

WYFMXQJUMVEUJY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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